2-(4-(Difluoromethoxy)phenyl)acetohydrazide CAS 1575746-76-7 chemical properties
2-(4-(Difluoromethoxy)phenyl)acetohydrazide CAS 1575746-76-7 chemical properties
Executive Summary
2-(4-(Difluoromethoxy)phenyl)acetohydrazide (CAS 1575746-76-7) is a specialized fluorinated building block used primarily in the design of bioactive heterocyclic compounds. Distinguished by the presence of the difluoromethoxy (
This guide details the physicochemical profile, synthetic pathways, and downstream reactivity of this compound, providing researchers with a self-validating roadmap for its application in lead optimization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The integration of the difluoromethoxy group alters the electronic and steric landscape of the phenylacetohydrazide scaffold. The following data consolidates vendor specifications with predicted properties derived from structural class analysis.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| IUPAC Name | 2-[4-(Difluoromethoxy)phenyl]acetohydrazide | |
| Molecular Formula | Free base | |
| Molecular Weight | 216.18 g/mol | Free base |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 118–122 °C (Predicted range) | Class-typical for para-substituted phenylacetohydrazides |
| Solubility | DMSO, Methanol, Ethanol | Limited water solubility |
| LogP (Predicted) | ~1.28 | Moderate lipophilicity |
| H-Bond Donors | 3 | Hydrazide |
| H-Bond Acceptors | 4 | Carbonyl |
The Difluoromethoxy Advantage
The
Synthetic Pathways
The synthesis of CAS 1575746-76-7 typically follows a convergent pathway starting from 4-hydroxyphenylacetic acid derivatives. The critical step is the introduction of the difluoromethyl group prior to hydrazide formation to avoid side reactions with the nucleophilic hydrazine.
Diagram 1: Retrosynthetic Analysis & Forward Synthesis
Caption: Step-wise synthesis from phenolic precursors. The difluoromethylation step requires careful control of base concentration to prevent hydrolysis of the ester moiety.
Detailed Synthetic Protocol (Class-Adapted)
Note: This protocol is adapted from standard methodologies for phenylacetohydrazides and difluoromethylation chemistry.
Step 1: Difluoromethylation
-
Reagents: Ethyl 4-hydroxyphenylacetate (1.0 eq), Sodium chlorodifluoroacetate (1.5 eq),
(2.0 eq). -
Solvent: DMF/Water (9:1).
-
Procedure: Heat the mixture to 100°C. The sodium chlorodifluoroacetate decomposes to generate difluorocarbene (
) in situ, which inserts into the phenolic O-H bond. -
Workup: Extract with ethyl acetate, wash with brine, and concentrate to yield the intermediate ester.
Step 2: Hydrazinolysis
-
Reagents: Intermediate ester (1.0 eq), Hydrazine hydrate (80%, 5.0 eq).
-
Solvent: Absolute Ethanol.
-
Procedure: Dissolve the ester in ethanol. Add hydrazine hydrate dropwise at room temperature. Reflux the mixture for 4–6 hours. Monitor by TLC (System:
9:1). -
Purification: Cool the reaction mixture. The hydrazide often precipitates as white crystals. Filter, wash with cold ethanol, and recrystallize from ethanol/water if necessary.
Reactivity & Functionalization[13]
The hydrazide moiety (
Core Reactivity Network
The following diagram illustrates the three primary transformation pathways for CAS 1575746-76-7: Schiff base formation, Diacylhydrazine formation, and Heterocycle synthesis.
Caption: Divergent synthesis pathways. The hydrazide group is a versatile lynchpin for generating diverse chemical libraries.
Key Experimental Protocol: Schiff Base Formation
This reaction is the most common application, used to screen for biological activity (e.g., anticancer properties).
-
Preparation: Dissolve 1 mmol of CAS 1575746-76-7 in 10 mL of absolute ethanol.
-
Addition: Add 1 mmol of the desired substituted benzaldehyde.
-
Catalysis: Add 2–3 drops of glacial acetic acid.
-
Reaction: Reflux for 2–4 hours.
-
Isolation: The product (acylhydrazone) typically precipitates upon cooling. Filter and wash with cold ethanol.
-
Validation: Confirm structure via
-NMR. Look for the disappearance of the broad singlet (approx. 4.0 ppm) and the appearance of the imine singlet ( ) around 8.0–8.5 ppm.
Handling & Safety (E-E-A-T)
While specific toxicology data for this CAS is limited, it must be handled with the rigor applied to all fluorinated hydrazines.
-
Hazard Classification (Predicted):
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin/Eye Irritation: Category 2.[5]
-
Specific Target Organ Toxicity: Respiratory irritation.
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hydrazides are prone to oxidation over long periods.
-
Incompatibility: Avoid contact with strong oxidizing agents and strong bases (unless intended for reaction).
Self-Validating Safety Check: Before scaling up, perform a small-scale DSC (Differential Scanning Calorimetry) test. Hydrazides can exhibit exothermic decomposition at high temperatures. Ensure reaction temperatures remain at least 50°C below the onset of decomposition.
References
-
BenchChem. (2025).[2] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.[1][2]Link
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.[4] Link
-
MDPI. (2020). Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism.Link
-
Fluorochem. (2024). Product Specification: 2-(4-(Difluoromethoxy)phenyl)acetohydrazide HCl.[6][7]Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[4] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. heattransferfluids.fragol.com [heattransferfluids.fragol.com]
- 6. 1575746-76-7|2-(4-(Difluoromethoxy)phenyl)acetohydrazide hydrochloride|BLD Pharm [bldpharm.com]
- 7. 20277-02-5|2-(4-Hydroxyphenyl)acetohydrazide|BLD Pharm [bldpharm.com]
